molecular formula C12H8O4 B7847140 Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanone

Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanone

Cat. No.: B7847140
M. Wt: 216.19 g/mol
InChI Key: QCKIHEOJQXSBGP-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanone is an organic compound that features a benzodioxole ring fused with a furan ring via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanone typically involves the coupling of a benzodioxole derivative with a furan derivative. One common method is the Pd-catalyzed C-N cross-coupling reaction. For instance, a benzodioxole derivative can be reacted with a furan derivative in the presence of a palladium catalyst, such as PdCl2, and a phosphine ligand, such as Xantphos, under basic conditions provided by cesium carbonate (Cs2CO3) in a solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Br2 in carbon tetrachloride (CCl4) or HNO3 in sulfuric acid (H2SO4).

Major Products

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanone in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes such as apoptosis or cell cycle arrest . The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanone is unique due to its specific combination of benzodioxole and furan rings, which imparts distinct electronic and steric properties

Properties

IUPAC Name

1,3-benzodioxol-5-yl(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c13-12(10-2-1-5-14-10)8-3-4-9-11(6-8)16-7-15-9/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKIHEOJQXSBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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